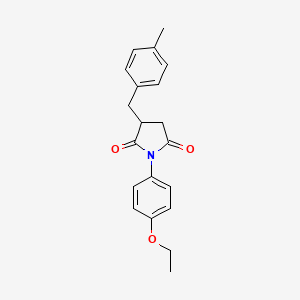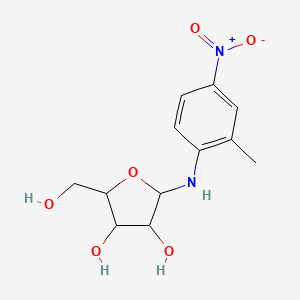
N-(2-methyl-4-nitrophenyl)pentofuranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)pentofuranosylamine, also known as MNPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biological tool. MNPA is a pentofuranosylamine derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a valuable compound for investigating various biological processes.
作用机制
The mechanism of action of N-(2-methyl-4-nitrophenyl)pentofuranosylamine is related to its chemical structure, which allows it to interact with specific biological molecules. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking their function. Additionally, this compound can interact with proteins through covalent bonding, allowing for the isolation and analysis of specific proteins.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. Additionally, this compound can be used to selectively target specific proteins, which can lead to changes in cellular signaling pathways.
实验室实验的优点和局限性
The use of N-(2-methyl-4-nitrophenyl)pentofuranosylamine in scientific research has several advantages, including its high purity and specificity. This compound can be synthesized in high yields and purity, making it a valuable tool for investigating biological processes. Additionally, this compound can be used to selectively target specific molecules, allowing for the isolation and analysis of specific proteins or signaling pathways. However, the use of this compound in scientific research also has limitations, including its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for the use of N-(2-methyl-4-nitrophenyl)pentofuranosylamine in scientific research. One potential application is in the development of new drugs, as this compound has been shown to inhibit the activity of certain enzymes that are involved in disease processes. Additionally, this compound could be used to investigate the role of specific proteins in cellular signaling pathways, which could lead to the development of new therapeutic targets. Finally, this compound could be used to investigate the molecular mechanisms underlying various biological processes, which could lead to a better understanding of fundamental biological principles.
合成方法
The synthesis of N-(2-methyl-4-nitrophenyl)pentofuranosylamine involves a multistep process that begins with the preparation of 2-methyl-4-nitrophenol. This is followed by the conversion of the phenol to a halide, which is then reacted with a pentofuranosylamine derivative to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
科学研究应用
N-(2-methyl-4-nitrophenyl)pentofuranosylamine has been used in a variety of scientific research applications, including the investigation of enzyme activity, protein-protein interactions, and cellular signaling pathways. This compound has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool for investigating enzyme function. Additionally, this compound has been used to study protein-protein interactions, as it can be conjugated to proteins to facilitate their isolation and analysis. This compound has also been used to investigate cellular signaling pathways, as it can be used to selectively inhibit specific signaling molecules.
属性
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-7(14(18)19)2-3-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKJZZUEVOXWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)
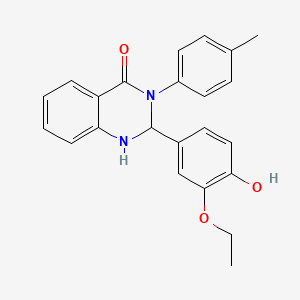
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)

![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
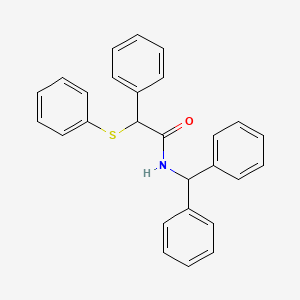
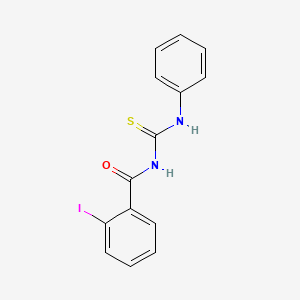
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
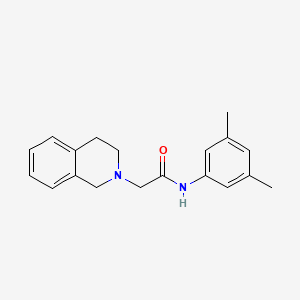
![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)
